Carbazole, 9-(1-methyl-4-piperidyl)-
Description
Historical Context of Carbazole (B46965) Scaffold Investigations
The journey of the carbazole scaffold in science began in 1872 when Carl Graebe and Carl Glaser first isolated it from coal tar. nih.gov For decades, it remained primarily a subject of interest in dye chemistry due to its aromatic, heterocyclic structure. The landscape shifted significantly in 1965 with the discovery of murrayanine, the first naturally occurring carbazole alkaloid, isolated from the curry tree (Murraya koenigii). niscpr.res.in This discovery unveiled the biological relevance of the carbazole nucleus and spurred investigations into its natural sources and synthetic pathways.
Early synthetic efforts led to the development of classical methods for constructing the carbazole skeleton, such as the Borsche–Drechsel cyclization, the Bucherer carbazole synthesis, and the Graebe–Ullmann reaction. nih.govresearchgate.net These foundational techniques, though historically significant, have been continually refined over the years. Modern organic synthesis has introduced more sophisticated and efficient methods, including catalyst-mediated annulations, C-H activation, and hydroarylation reactions, to build the carbazole core. researchgate.net The structural versatility and the discovery of biological activities in natural carbazoles, such as the antimicrobial properties of carbazomycins and the anticancer potential of ellipticine, cemented the carbazole scaffold as a "privileged scaffold" in medicinal chemistry. researchgate.netijrpc.com
Significance of N-Substituted Carbazole Derivatives in Contemporary Chemical Biology
The carbazole molecule, a tricyclic structure comprising two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, offers multiple sites for chemical modification, particularly at the nitrogen atom (N-9 position). nih.gov The substitution at this position gives rise to N-substituted carbazole derivatives, a class of compounds that has garnered immense attention in modern chemical biology and drug discovery. nih.govresearchgate.net
The strategic importance of N-substitution lies in its ability to modulate the physicochemical and biological properties of the carbazole core. By introducing diverse functional groups at the N-9 position, researchers can fine-tune solubility, lipophilicity, and steric and electronic profiles, which in turn influences how the molecule interacts with biological targets. nih.gov This versatility has led to the synthesis of a vast library of N-substituted carbazoles exhibiting a wide spectrum of pharmacological activities. researchgate.net These include potent antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antiepileptic properties. niscpr.res.innih.gov
For instance, the introduction of bulky, lipophilic groups at the N-position has been shown to be essential for neuroprotective activity in certain series of compounds. nih.gov Similarly, attaching moieties like piperazine-containing oxadiazoles (B1248032) has led to derivatives with significant antimicrobial activity. ijrpc.comnih.gov The ability to systematically alter the N-substituent and observe the corresponding changes in biological effect makes these derivatives ideal for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug development. nih.govresearchgate.net
Research Rationale for Investigating Carbazole, 9-(1-methyl-4-piperidyl)- as a Lead Structure
The selection of Carbazole, 9-(1-methyl-4-piperidyl)- as a lead structure for investigation is a rational design choice rooted in the established biological potential of both the carbazole nucleus and the N-substituted piperidine (B6355638) moiety. ontosight.ai While direct, extensive research on this specific compound is emerging, the rationale for its investigation is built upon compelling findings from closely related analogues.
Research into N-substituted carbazoles has demonstrated that the nature of the substituent at the 9-position is a critical determinant of biological activity. Studies on compounds like rimcazole (B1680635), which features a piperazine (B1678402) ring linked to the carbazole nitrogen, have established their interaction with key neurological targets such as the dopamine (B1211576) transporter and sigma receptors. nih.gov This highlights the potential of N-heterocyclic carbazole derivatives in the field of neuropharmacology. The table below shows the binding affinities of rimcazole and its analogues at the dopamine transporter, illustrating how modifications to the carbazole and piperazine rings affect target engagement.
| Compound | Substitution | Dopamine Transporter Affinity (Ki, nM) |
|---|---|---|
| Rimcazole | Unsubstituted Carbazole, cis-3,5-dimethyl-piperazine | 224 |
| Analogue 5 | 3,6-dibromo-carbazole | 3890 |
| Analogue 8 | 3-amino-carbazole | 2400 |
| Analogue 11 | N-phenylpropyl on piperazine | 263 |
| Analogue 25 | Diphenylamine core, N-phenylpropyl on piperazine | 61.0 |
Furthermore, the incorporation of N-alkyl-piperazine side chains into other complex carbazole structures, such as dehydroabietic acid-derived dibenzo[a,c]carbazoles, has yielded potent anticancer agents. nih.gov One such derivative demonstrated significant inhibitory activity against MEK1 kinase, a key protein in cancer signaling pathways, with an IC₅₀ value of 0.11 µM. nih.gov This compound also induced cell death in human hepatocarcinoma cells. nih.gov
| Compound | Cell Line | Anticancer Activity (IC₅₀, µM) |
|---|---|---|
| Compound 10g (dibenzo[a,c]carbazole derivative) | SMMC-7721 | 1.39 |
| HepG2 | 0.51 | |
| Hep3B | 0.73 |
The 1-methyl-4-piperidyl group itself is a well-known fragment in medicinal chemistry, often incorporated to enhance solubility and provide a basic nitrogen atom capable of forming salt bridges or key interactions with target proteins. Its presence in various biologically active compounds underscores its utility.
Therefore, the investigation into Carbazole, 9-(1-methyl-4-piperidyl)- is a logical progression. It combines the privileged carbazole scaffold with a piperidine moiety known to impart favorable properties and biological activity in related structures. The research rationale is to explore whether this specific combination yields a novel compound with significant therapeutic potential, potentially as a neuroprotective, anticancer, or antimicrobial agent, warranting further synthesis and detailed biological evaluation. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
67196-13-8 |
|---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
9-(1-methylpiperidin-4-yl)carbazole |
InChI |
InChI=1S/C18H20N2/c1-19-12-10-14(11-13-19)20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14H,10-13H2,1H3 |
InChI Key |
HGXDUYQSHHAYIJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)N2C3=CC=CC=C3C4=CC=CC=C42 |
Canonical SMILES |
CN1CCC(CC1)N2C3=CC=CC=C3C4=CC=CC=C42 |
Other CAS No. |
67196-13-8 |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies for Carbazole, 9 1 Methyl 4 Piperidyl Analogs
Advanced Synthetic Methodologies for the Carbazole (B46965) Nucleus and N-Substitution
The creation of the fundamental carbazole framework and the attachment of substituents at the nitrogen atom are pivotal steps in the synthesis of these complex molecules. Over the years, numerous methods have been developed and refined to achieve high yields and regioselectivity.
Strategic Approaches to Introduce the Piperidyl Moiety at the 9-Position
The introduction of the 1-methyl-4-piperidyl group at the 9-position of the carbazole nucleus is a critical transformation. Several powerful cross-coupling reactions are commonly employed for this purpose, each with its own set of advantages.
One of the most prominent methods is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org It allows for the facile synthesis of aryl amines from aryl halides and amines, offering a significant improvement over harsher, more traditional methods. wikipedia.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an aryl halide (or triflate) with an amine. wikipedia.orgacs.org For the synthesis of "Carbazole, 9-(1-methyl-4-piperidyl)-", this would involve reacting a 9-halocarbazole with 1-methyl-4-aminopiperidine. The choice of ligand is crucial for the reaction's success, with sterically hindered phosphine ligands often providing superior results. wikipedia.org
Another widely used method is the Ullmann condensation . This copper-catalyzed reaction provides an alternative route for N-arylation. jst.go.jpcolab.ws While historically requiring harsh reaction conditions, modern advancements have led to the development of milder protocols, often employing ligands to facilitate the copper-catalyzed coupling. nih.gov The Ullmann reaction can be particularly useful for specific substrates where palladium-based methods might be less effective. researchgate.net
The following table summarizes key aspects of these two important reactions:
Table 1: Comparison of Buchwald-Hartwig Amination and Ullmann Condensation for N-Arylation of Carbazoles| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Typical Substrates | Aryl halides (Cl, Br, I), triflates | Aryl halides (I, Br) |
| Coupling Partner | Primary and secondary amines | Amines, amides, heterocyclic compounds |
| Reaction Conditions | Generally milder, often room temperature to moderate heating | Historically harsh, but milder conditions now available |
| Ligands | Phosphine-based (e.g., BINAP, DPPF, bulky alkylphosphines) | Often N- or O-based ligands (e.g., diamines, amino acids) |
| Key Advantage | Broad substrate scope and high functional group tolerance wikipedia.org | Cost-effective catalyst, complementary to palladium methods nih.gov |
Regioselective Synthesis of Carbazole, 9-(1-methyl-4-piperidyl)- and Related Structures
Achieving regioselectivity—the control of where chemical reactions occur on a molecule—is a paramount challenge in the synthesis of substituted carbazoles. oregonstate.edu The inherent symmetry or asymmetry of the starting materials and the directing effects of existing substituents play a crucial role in determining the final substitution pattern.
For instance, in the synthesis of a substituted carbazole from a 3-triflato-2-pyrone and an alkynyl aniline, the substitution pattern of the starting materials directly dictates the substitution in the final carbazole product, ensuring complete regioselectivity. oregonstate.edu This level of control is essential for creating specific isomers with desired properties. When functionalizing an existing carbazole ring that is already substituted at the 9-position, the electronic nature of the 9-substituent can influence the position of further electrophilic substitution on the carbazole nucleus.
Development of Novel Reaction Pathways for Carbazole-Piperidine Hybrid Systems
The growing interest in hybrid molecules that combine the structural features of carbazoles and piperidines has spurred the development of new synthetic strategies. nih.govnih.gov These hybrid systems are designed to bring together the distinct properties of each moiety, potentially leading to novel functionalities.
One approach involves a multi-step synthesis beginning with a commercially available carbazole amine. This can be reacted with a bifunctional linker, such as chloroethyl isocyanate, to introduce a reactive handle. Subsequent reaction with a piperidine (B6355638) derivative, like 2-furoyl piperazine (B1678402), can then yield the final hybrid molecule. nih.gov Such modular approaches allow for the systematic variation of both the carbazole and piperidine components, as well as the linking unit, facilitating the creation of a library of related compounds. nih.gov
Diversification Strategies for Structural Modulations of Carbazole, 9-(1-methyl-4-piperidyl)-
Once the core "Carbazole, 9-(1-methyl-4-piperidyl)-" structure is assembled, further modifications can be made to either the piperidine substituent or the carbazole ring system. These derivatization strategies are key to fine-tuning the molecule's properties.
Modification of the N-Methylpiperidyl Substituent
The N-methylpiperidyl group offers several avenues for structural modification. The nitrogen atom itself can be a site for further reactions. For example, quaternization of the piperidine nitrogen can be achieved by reacting with an alkyl halide, introducing a positive charge and altering the molecule's solubility and electronic properties.
Functionalization of the Carbazole Ring System
The carbazole ring system is amenable to various functionalization reactions, particularly electrophilic aromatic substitution. The positions most susceptible to attack are typically the 3, 6, 1, and 8 positions. The specific outcome of these reactions can be influenced by the directing effects of the 9-substituent and any other groups already present on the carbazole nucleus.
Common functionalization reactions include:
Halogenation : The introduction of halogen atoms (e.g., bromine, chlorine) onto the carbazole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). youtube.com Halogenated carbazoles are valuable intermediates for further cross-coupling reactions.
Nitration : The addition of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of amino-substituted carbazoles via reduction. Studies on related indolo[3,2-b]carbazoles have shown that nitration can occur at specific positions depending on the existing substitution pattern. beilstein-journals.org
Acylation : Friedel-Crafts acylation can introduce an acyl group onto the carbazole ring, often at the 3- or 6-position. This involves reacting the carbazole with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. ajrconline.org
The following table provides examples of reagents used for these functionalization reactions:
Table 2: Reagents for Functionalization of the Carbazole Ring| Reaction | Reagent(s) | Position(s) Typically Functionalized |
| Bromination | N-Bromosuccinimide (NBS) | 3, 6 |
| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 3, 6 |
| Acylation | Acyl Chloride / Lewis Acid (e.g., AlCl₃) | 3, 6 |
These diversification strategies allow for the creation of a vast library of "Carbazole, 9-(1-methyl-4-piperidyl)-" analogs, each with unique structural features and potential applications.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of Carbazole, 9 1 Methyl 4 Piperidyl
Computational Chemistry Approaches to Elucidate SAR/SMR
Computational chemistry provides powerful tools for predicting and understanding the interactions of small molecules with biological targets, thereby guiding the design of more potent and selective derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the affinity of the interaction. For carbazole (B46965) derivatives, docking studies have been instrumental in identifying key interactions within the active sites of various biological targets.
For instance, docking studies on different carbazole derivatives have revealed their potential to bind to the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. researchgate.net These studies demonstrate that the carbazole scaffold can be selectively positioned within the binding pocket, forming critical interactions. Similarly, other studies have docked carbazole derivatives into the active sites of enzymes like tyrosyl-tRNA synthetase and Beta-Ketoacyl-Acp Synthase III, predicting strong binding affinities and identifying the specific amino acid residues involved in the interaction. nih.gov The binding energy, a measure of affinity, is calculated, where a more negative value typically implies a stronger interaction. semanticscholar.org In the context of Carbazole, 9-(1-methyl-4-piperidyl)-, docking would be used to predict how the carbazole core and the N-methyl-piperidyl group orient themselves within a target's binding site, identifying potential hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to its biological activity.
Table 1: Representative Molecular Docking Data for Carbazole Derivatives
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrrolidinyl-Carbazole Derivatives | Tubulin (Colchicine site) | Not Specified | Selectively occupy the site |
| 9-ethyl-9H-carbazole Derivative | Tyrosyl-tRNA synthetase | -11.18 | Not Specified |
This table presents examples from related carbazole structures to illustrate the application of molecular docking.
Density Functional Theory (DFT) and other ab initio methods are quantum mechanical calculations used to investigate the electronic structure and geometry of molecules. nih.gov These calculations provide insights into molecular properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).
For carbazole derivatives, DFT calculations have been used to optimize the molecular geometry and correlate theoretical parameters with experimental findings. nih.govresearchgate.net The energy gap between the HOMO and LUMO is particularly important, as it relates to the chemical reactivity and stability of the molecule. nih.gov A smaller energy gap generally suggests higher reactivity. DFT can predict the most stable conformation of Carbazole, 9-(1-methyl-4-piperidyl)-, including the dihedral angle between the carbazole plane and the piperidyl ring, which is crucial for its interaction with a binding site. nih.gov Such calculations help explain how electronic modifications, such as the introduction of substituents, can influence the molecule's biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To build a QSAR model, various molecular descriptors (e.g., electronic, steric, lipophilic) are calculated for a set of molecules with known activities. nih.govnih.gov
For a series of derivatives based on the Carbazole, 9-(1-methyl-4-piperidyl)- scaffold, a QSAR study would involve synthesizing analogs with different substituents on the carbazole or piperidyl rings. Their biological activities would be measured, and a mathematical model would be developed to correlate these activities with the calculated descriptors. The resulting QSAR model, often visualized with 3D contour maps, can highlight which structural features are favorable or unfavorable for activity. nih.gov For example, a model might indicate that electron-donating groups at a specific position on the carbazole ring enhance activity, while bulky groups on the piperidyl moiety are detrimental. Such models are invaluable for predicting the activity of new, unsynthesized compounds and prioritizing synthetic efforts. nih.gov
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of a docked complex and to explore conformational changes that may occur upon binding. nih.gov
For a complex of Carbazole, 9-(1-methyl-4-piperidyl)- and its target protein, an MD simulation would track the trajectory of the ligand within the binding site, the flexibility of the protein, and the persistence of key interactions like hydrogen bonds. mdpi.com These simulations can validate the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. mdpi.com Studies on related heterocyclic compounds have used MD simulations lasting for nanoseconds to confirm that the ligand remains stably bound in the active site under conditions that mimic the physiological environment. nih.govresearchgate.net
Experimental Characterization of Structural Determinants of Biological Activity
Experimental studies, primarily involving the synthesis and biological evaluation of a series of related compounds, are essential for validating computational predictions and fully characterizing the SAR.
The substituent at the 9-position of the carbazole ring is known to significantly influence its biological properties. ijrpc.com For Carbazole, 9-(1-methyl-4-piperidyl)-, both the piperidyl ring itself and its orientation relative to the carbazole plane are critical determinants of activity.
SAR studies on various N-substituted carbazole derivatives have shown that the nature and size of the substituent at the N-9 position can dramatically alter biological outcomes. For example, in a series of N-substituted carbazole imidazolium (B1220033) salts, the length of the alkyl chain linking the carbazole to the imidazole (B134444) ring was found to be important for antitumor activity. nih.gov Similarly, studies on other carbazole derivatives have demonstrated that substitutions on the carbazole nucleus, such as the introduction of electron-releasing groups, can increase potency. niscpr.res.in
The orientation of the piperidyl ring, governed by the rotational freedom around the C-N bond, dictates the three-dimensional space occupied by the molecule. This conformation affects how the molecule fits into a target's binding pocket. The methyl group on the piperidine (B6355638) nitrogen further influences its properties, potentially affecting its basicity and steric profile. Experimental characterization would involve synthesizing analogs where the piperidyl ring is replaced by other cyclic amines or where substituents are introduced at different positions on the piperidyl ring. The biological evaluation of these analogs would reveal the specific structural requirements for activity, such as the optimal ring size, conformation, and substitution pattern.
Table 2: Representative SAR data for Carbazole Derivatives
| Base Scaffold | Substitution/Modification | Biological Activity | Finding |
|---|---|---|---|
| Carbazole Sulfonamide | Varied substitutions on the sulfonamide moiety | Anticancer (IC50) | Compounds 7 and 15 showed potent activity (IC50 values of 0.81-31.19 nM). nih.gov |
| N-substituted Carbazole Imidazolium Salt | Varied alkyl chain length (propyl, butyl, pentyl) | Anticancer (IC50) | Alkyl chain length was important for antitumor activity; a 2-bromobenzyl substituent on the imidazole was highly effective (IC50 0.51–2.48 μM). nih.gov |
This table presents examples from related carbazole structures to illustrate SAR principles.
Contribution of Carbazole Core Modifications to Efficacy and Selectivity
The carbazole nucleus, a tricyclic aromatic system, serves as a versatile scaffold in medicinal chemistry. Modifications to this core in various derivatives have been shown to significantly influence their biological activity, binding affinity, and selectivity for different targets.
Research into a broad range of carbazole derivatives has established key structure-activity relationships (SAR). The electronic properties of substituents on the carbazole ring are a primary determinant of potency. For instance, the introduction of electron-withdrawing groups at the 3 and 6 positions of the carbazole ring generally enhances the binding affinities of carbazole-based receptors. nih.gov This is attributed to the increased hydrogen bond donor strength of the carbazole NH proton. nih.gov A comparative study demonstrated that a chlorinated carbazole receptor exhibited a significantly higher association constant for benzoate (B1203000) and dihydrogen phosphate (B84403) compared to its non-chlorinated analog. nih.gov Similarly, investigations into other derivatives with strongly electron-withdrawing groups confirmed that binding strength is linearly dependent on the electron-withdrawing character of the substituents. nih.gov
Conversely, the presence of electron-releasing groups on the benzene (B151609) ring of the carbazole moiety has also been found to increase potency in the context of anti-inflammatory activity. niscpr.res.in This suggests that the nature of the substituent's effect is highly dependent on the specific biological target and the therapeutic area.
The position of substituents is also crucial. Studies on benzo[a]carbazole derivatives as estrogen receptor ligands found that the placement of hydroxyl groups dictated the compound's efficacy. nih.gov Optimal conditions for receptor binding were achieved with one hydroxyl group at the C-3 position and a second at either the C-8 or C-9 position. nih.gov Depending on the precise location of these oxygen-containing functions, the derivatives acted as either potent estrogens or impeded estrogens. nih.gov
In the field of antimicrobial agents, systematic introduction of various substituents onto the carbazole ring has been explored to modulate activity. nih.gov The addition of moieties like dihydrotriazine was found to increase antimicrobial potency while reducing cytotoxicity. nih.gov
These findings underscore that modifications to the carbazole core—including the addition, position, and electronic nature of substituents—are a powerful strategy for fine-tuning the efficacy and selectivity of compounds like Carbazole, 9-(1-methyl-4-piperidyl)-.
Table 1: Effect of Carbazole Core Modifications on Biological Activity
| Modification Type | Position(s) | Effect on Activity/Binding | Example Compound Class | Reference |
|---|---|---|---|---|
| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | 3 and 6 | Generally increases binding affinity | Carbazole-based synthetic receptors | nih.gov |
| Electron-Releasing Groups | Benzene Ring | Increases anti-inflammatory potency | Substituted carbazole derivatives | niscpr.res.in |
| Hydroxyl Groups (-OH) | 3 and 8/9 | Optimal for estrogen receptor binding | Benzo[a]carbazole derivatives | nih.gov |
| Dihydrotriazine Group | Varied | Increases antimicrobial potency, reduces toxicity | Antimicrobial carbazole derivatives | nih.gov |
Chiral Effects and Stereoisomerism in Carbazole, 9-(1-methyl-4-piperidyl)- Activity
Chirality plays a fundamental role in drug-target interactions, with enantiomers of a chiral drug often exhibiting distinct pharmacological and pharmacodynamic profiles. researchgate.net While the carbazole core itself is planar and achiral, the presence of the 9-(1-methyl-4-piperidyl) substituent introduces the potential for stereoisomerism in derivatives of Carbazole, 9-(1-methyl-4-piperidyl)-. The piperidine ring can adopt different chair conformations, and substituents on this ring can create chiral centers.
Although research specifically detailing the stereoisomers of Carbazole, 9-(1-methyl-4-piperidyl)- is limited, studies on structurally related molecules containing piperidine or piperazine (B1678402) rings highlight the profound impact of stereochemistry. For example, the introduction of a methyl group on the piperazine ring of certain nicotinic acetylcholine (B1216132) receptor (nAChR) ligands created a chiral center, and the resulting stereoisomers displayed distinct selectivity for different receptor subtypes (α7 and α9* nAChRs). researchgate.netnih.gov It was found that introducing a chiral methyl group at the C2-position of the piperazinium ring led to selective effects on receptor activity, whereas substitution at the C3-position significantly diminished activity. nih.govnih.gov Specifically, the 2R-chiral methyl isomer was selective for the α7 nAChR, while the 2S isomer showed a preference for activating α9 and α9α10 receptors. nih.gov
This differential activity arises because biological targets, such as receptors and enzymes, are themselves chiral environments. nih.gov The unique three-dimensional structure of a receptor's binding pocket allows it to interact selectively with molecules that have a complementary shape. nih.gov Enantiomers, having different spatial arrangements of atoms, will interact differently with the chiral binding site, leading to variations in affinity, efficacy, and potency.
In the context of synthetic cannabinoid receptor agonists, which include carboxamide-type structures, it has been consistently shown that (S)-enantiomers possess enhanced potency at both CB₁ and CB₂ receptors compared to their (R)-enantiomer counterparts. nih.gov The degree of this difference in potency between enantiomers is also influenced by other structural features of the molecule. nih.gov
These findings strongly suggest that if chiral centers are present or introduced in derivatives of Carbazole, 9-(1-methyl-4-piperidyl)-, its stereoisomers would likely exhibit different biological activities. The spatial orientation of the 1-methyl-4-piperidyl group relative to the carbazole plane could significantly influence how the molecule fits into its biological target. Therefore, the separation and individual pharmacological evaluation of stereoisomers would be a critical step in the development and understanding of this compound and its analogues.
Molecular and Cellular Mechanisms of Action for Carbazole, 9 1 Methyl 4 Piperidyl and Its Analogs
Biochemical Pathway Modulation and Target Identification
Carbazole (B46965) derivatives are known to modulate a variety of biochemical pathways, and their therapeutic potential often stems from their ability to interact with specific molecular targets. researchgate.netnih.gov The identification of these targets is a crucial step in understanding their mechanism of action.
The structural characteristics of carbazole derivatives allow them to bind to a range of biological receptors.
G-Protein Coupled Receptors (GPCRs): Certain carbazole-based compounds have been investigated for their potential to act as β-blockers by interacting with β-adrenergic receptors, which are a class of GPCRs. mdpi.comresearchgate.netuniba.it For instance, molecular docking studies have explored the interaction of carbazole derivatives with the active binding site of the β1-adrenergic receptor. mdpi.comresearchgate.net In vitro assays using H9c2 cardiomyocytes have confirmed that some indole (B1671886) analogs, which are structurally related to carbazoles, can counteract the effects of the β-AR agonist isoproterenol, suggesting their potential as β1-blockers. mdpi.com
Anion Receptors: The indolo[2,3-a]carbazole (B1661996) scaffold, which features two well-oriented NH groups, can form a binding cavity suitable for recognizing carboxylate anions. mdpi.com This has led to the design of carbazole-based receptors for anion sensing. mdpi.com
G-Quadruplex DNA: Some carbazole derivatives have been shown to interact with and stabilize G-quadruplex structures in human telomeric DNA. nih.gov This interaction, characterized by end-stacking, can induce the formation of the G4 structure and has been associated with cytotoxic effects in cancer cells. nih.gov
A primary mechanism of action for many carbazole analogs is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in cancer. nih.govnih.gov
Topoisomerase Inhibition: Several carbazole derivatives have been identified as inhibitors of topoisomerase I and II, enzymes essential for DNA replication and transcription. nih.govmdpi.com For example, symmetrically substituted carbazole derivatives have been shown to be catalytic inhibitors of Topoisomerase IIα. nih.govresearchgate.net Compound 3,6-di(2-furyl)-9H-carbazole, in particular, selectively inhibits the relaxation and decatenation activities of Topo IIα. nih.gov
Kinase Inhibition: Carbazole-based compounds have been evaluated for their inhibitory activity against a variety of kinases. nih.govnih.gov For instance, certain oxazinocarbazole derivatives have demonstrated inhibitory effects on Casein Kinase 2 (CK2), a serine/threonine protein kinase implicated in cancer. researchgate.net Indolocarbazole analogs have been studied as inhibitors of cyclin-dependent kinases (CDKs), such as CDK1/cyclin B and CDK5/p25. nih.gov The organoruthenium complex of a pyridocarbazole was identified as a potent inhibitor of Mammalian Sterile 20 kinase (MST-20). nih.gov
Table 1: Kinase Inhibition Profile of Selected Carbazole Analogs
| Compound/Analog | Target Kinase | IC50 Value | Source |
|---|---|---|---|
| Oxazinocarbazole Ib | Casein Kinase 2 (CK2) | 8.7 µM | researchgate.net |
| Oxazinocarbazole Ig | Casein Kinase 2 (CK2) | 14.0 µM | researchgate.net |
| 7-isopropyl oxazinocarbazole 2 | Casein Kinase 2 (CK2) | 1.40 µM | researchgate.net |
| Diphenol 125 (Rebeccamycin analog) | CDK1/cyclin B | Not specified | nih.gov |
| Diphenol 125 (Rebeccamycin analog) | CDK5/p25 | Not specified | nih.gov |
| Organoruthenium complex 108 | MST-20 | Potent inhibitor | nih.gov |
By inhibiting key enzymes and binding to receptors, carbazole derivatives can modulate critical signaling cascades that control cell growth, survival, and differentiation.
GPCR Signaling: As mentioned, carbazole analogs can modulate GPCR signaling by acting as antagonists for receptors like the β-adrenergic receptors. mdpi.comuniba.it The activation of various GPCRs by agonists such as thrombin and histamine (B1213489) can lead to the activation of the p38 MAPK pathway. nih.gov
p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in cellular responses to stress and inflammation. nih.govnih.gov In some contexts, p38 MAPK activation can promote germ cell apoptosis and inhibit testosterone (B1683101) synthesis. nih.gov The activation of this pathway can occur through both canonical and non-canonical mechanisms, with the latter being observed in response to certain GPCR agonists in endothelial cells. nih.gov
Cellular Responses and Phenotypic Effects in Research Models
The modulation of biochemical pathways by carbazole derivatives translates into observable cellular effects, which have been extensively studied in various research models, particularly in the context of cancer.
A hallmark of many carbazole analogs is their ability to inhibit the proliferation of cancer cells and induce apoptosis. nih.govfrontiersin.orgnih.gov
Anti-Proliferative Activity: Numerous studies have demonstrated the anti-proliferative effects of carbazole derivatives against a wide range of cancer cell lines. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net For example, symmetrically substituted carbazoles have shown significant nanomolar IC50 values against various cancer cell lines, effectively suppressing their proliferation. nih.gov Carbazole sulfonamide derivatives have also exhibited potent anti-proliferative activity, particularly against HepG2 cells. nih.gov
Apoptosis Induction: The induction of apoptosis is a key mechanism through which carbazole compounds exert their anticancer effects. nih.govresearchgate.netresearchgate.net For instance, the synthetic carbazole derivative LCY-2-CHO has been shown to induce apoptosis in human monocytic leukemia cells through a caspase-dependent pathway involving the cleavage of Bid, collapse of the mitochondrial transmembrane potential, and release of cytochrome c. researchgate.net Symmetrically substituted carbazoles have also been found to induce apoptosis through the intrinsic pathway, accompanied by DNA fragmentation. nih.gov
Table 2: In Vitro Anti-Proliferative Activity of Selected Carbazole Analogs
| Compound/Analog | Cell Line | IC50 Value (µM) | Source |
|---|---|---|---|
| 2,7-Di(2-furyl)-9H-carbazole (27a) | Various cancer cell lines | < 1 | nih.gov |
| 3,6-Di(2-furyl)-9H-carbazole (36a) | HCT-116 | 0.48 ± 0.06 | nih.gov |
| 3,6-Di(2-furyl)-9H-carbazole (36a) | U-87 MG | 2.19 ± 0.30 | nih.gov |
| Carbazole derivative 14a | 7901 (gastric adenocarcinoma) | 11.8 ± 1.26 | frontiersin.org |
| Carbazole derivative 14a | A875 (human melanoma) | 9.77 ± 8.32 | frontiersin.org |
| Carbazole derivative 10 | HepG2 | 7.68 | researchgate.net |
| Carbazole derivative 11 | MCF7 | 6.44 | researchgate.net |
| Carbazole sulfonamide derivatives | HepG2 | 1.00 - 10.0 | nih.gov |
Beyond proliferation and apoptosis, carbazole derivatives can also influence other fundamental cellular processes.
Actin Dynamics: The actin cytoskeleton is crucial for cell motility, morphology, and division. nih.gov Some carbazole derivatives have been shown to interfere with actin dynamics. mdpi.com The carbazole derivative wiskostatin, an N-WASP inhibitor, alters cell morphology and reduces pseudopod formation by affecting the mechanical integrity of the actin cortex. nih.gov Other carbazole analogs have been found to interfere with the normal organization of the actin system, which can contribute to their anticancer effects. mdpi.com
In Vitro Pharmacological Profiling in Preclinical Research
Evaluation of Antimicrobial Activity in Cellular and Microbial Models
While the primary research focus on many carbazole (B46965) derivatives has been in oncology and neurology, studies have also explored their potential as antimicrobial agents. However, specific data on the antimicrobial efficacy of 9-(1-methyl-4-piperidyl)carbazole is not extensively detailed in the currently available literature. General studies on related carbazole structures show that the carbazole nucleus is a promising scaffold for developing agents against various pathogens. nih.gov
There is currently a lack of specific published data detailing the antibacterial efficacy of 9-(1-methyl-4-piperidyl)carbazole against specific bacterial strains. Research on other carbazole derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a potential area for future investigation for this specific compound. nih.gov
Anticancer Activity in Cell Line Panels
The anticancer properties of carbazole derivatives are a significant area of research. These compounds are known to exert their effects through various mechanisms, including DNA intercalation and inhibition of key enzymes like topoisomerases. nih.govmdpi.comnih.gov
Studies on various N-substituted carbazole derivatives have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. For instance, certain carbazole derivatives have shown potent inhibitory activities against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines, with IC₅₀ values in the low micromolar range. frontiersin.org Other research on 1,4-dimethyl-9-H-carbazole derivatives reported excellent cytotoxicity against the human glioma U87 MG cell line, with IC₅₀ values comparable to standard chemotherapeutic drugs like Carmustine. researchgate.netwjarr.com
While direct data for 9-(1-methyl-4-piperidyl)carbazole is limited, the extensive research on structurally similar compounds suggests its potential as a cytotoxic agent. The general structure-activity profile of these derivatives indicates that the nature of the substituent on the carbazole nitrogen is crucial for activity. nih.gov
Table 1: Examples of In Vitro Cytotoxicity of Various Carbazole Derivatives Note: This table presents data for related carbazole compounds to provide context, as specific data for 9-(1-methyl-4-piperidyl)carbazole is not available.
| Carbazole Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Compound 14a (a carbazole derivative) | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 | frontiersin.org |
| Compound 14a (a carbazole derivative) | A875 (Human Melanoma) | 9.77 ± 8.32 | frontiersin.org |
| Compound 61 (N-substituted carbazole imidazolium (B1220033) salt) | HL-60 (Leukemia) | 0.51 | nih.gov |
| Compound 61 (N-substituted carbazole imidazolium salt) | SMMC-7721 (Hepatocellular Carcinoma) | 1.92 | nih.gov |
| Compound 61 (N-substituted carbazole imidazolium salt) | MCF-7 (Breast Cancer) | 2.48 | nih.gov |
| Compound 15 (1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative) | U87 MG (Human Glioma) | 18.50 | researchgate.netwjarr.com |
| Ellipticine (Pyridocarbazole) | U87 MG (Human Glioma) | 1.48 | wjarr.com |
A critical aspect of anticancer drug development is selective toxicity, where a compound is more toxic to cancer cells than to normal, healthy cells. Research into various classes of compounds, including piperidones and flavonoids, has highlighted the importance of the selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to the effective concentration in cancer cells. nih.govmdpi.commdpi.com For a compound to be considered a promising candidate, it should ideally exhibit a high SI value. mdpi.commdpi.com
Studies on certain carbazole derivatives have shown promising selectivity. For example, specific 5,8-dimethyl-9H-carbazole derivatives were found to be highly active against the triple-negative breast cancer cell line MDA-MB-231 without significantly affecting the normal counterpart cell line. nih.gov Similarly, some piperidone compounds have demonstrated selective cytotoxicity towards leukemia and oral carcinoma cells over non-cancerous fibroblast and breast epithelial cells. nih.gov Although specific SI values for 9-(1-methyl-4-piperidyl)carbazole are not documented, the principle of selective toxicity is a key evaluation parameter for this class of compounds.
Neuroprotective Activity in In Vitro Models
The carbazole scaffold is recognized for its neuroprotective potential. nih.gov Carbazole and its derivatives are being investigated for their ability to mitigate neuronal damage in various models of neurotoxicity and neurodegenerative diseases. nih.gov Their mechanisms of action often involve antioxidant, anti-inflammatory, and anti-apoptotic pathways. nih.gov
In vitro models, such as the human neuroblastoma SH-SY5Y cell line, are commonly used to assess neuroprotection. These cells can be subjected to oxidative stress (e.g., induced by hydrogen peroxide, H₂O₂) or other neurotoxic insults to mimic disease conditions. nih.govmdpi.com Studies on various heterocyclic compounds have demonstrated significant neuroprotective effects in such models, showing increased cell viability after exposure to the toxic agent. nih.govmdpi.commdpi.com For example, certain pyrrole-based compounds have shown statistically significant neuroprotection in SH-SY5Y cells at concentrations as low as 1 µM. nih.gov While direct experimental data on the neuroprotective activity of 9-(1-methyl-4-piperidyl)carbazole in these specific models is not detailed in the reviewed literature, its structural relationship to other neuroactive carbazoles suggests it is a candidate for such neuroprotective properties. nih.gov
Anti-inflammatory and Other Pharmacological Activities in In Vitro Models
Carbazole derivatives are a significant class of heterocyclic compounds that have garnered attention for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The N-substituted carbazoles, in particular, have been the focus of numerous studies to explore their therapeutic potential. nih.gov
The anti-inflammatory activity of carbazole-based compounds is often evaluated through their ability to inhibit key inflammatory mediators. For instance, various 1,2,4-triazole (B32235) derivatives have been shown to possess anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), or by modulating pro-inflammatory cytokines. mdpi.com Some pyrazolo[1,5-a]quinazoline derivatives have demonstrated anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com In a study on novel imidazole (B134444) derivatives, compound AA6, an N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivative, exhibited considerable p38 MAP kinase inhibitory activity, which is a key pathway in inflammatory responses. nih.gov
In the context of other pharmacological activities, carbazole derivatives have shown promise as anticancer agents. wjarr.comresearchgate.net For example, a series of 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives were synthesized and evaluated for their in vitro cytotoxicity against human glioma U87 MG cell lines. wjarr.comresearchgate.net Compound 15 from this series, 2-chloro-N((1,4-dimethyl-9-H-carbazol-3-yl)methyl)acetamide, displayed significant cytotoxicity with an IC50 value of 18.50 µM. wjarr.com The anticancer mechanism of some carbazole derivatives involves the inhibition of enzymes like Topoisomerase II, which leads to apoptosis in cancer cells. nih.gov
Furthermore, the introduction of different moieties to the carbazole scaffold can enhance its pharmacological profile. For instance, the incorporation of a 1,2,4-triazole moiety has been shown to increase the antifungal activity of carbazole compounds. nih.gov Similarly, N-substituted pyrrolocarbazoles have been identified as potent inhibitors of pim-kinase activity, a target for anticancer drug development. nih.gov
The diverse biological activities of carbazole derivatives highlight their potential as scaffolds for the development of new therapeutic agents.
In Vitro Metabolic Stability Assessment in Drug Discovery Contexts
The assessment of metabolic stability is a critical step in early drug discovery to predict the in vivo pharmacokinetic properties of a compound. utsouthwestern.edu Poor metabolic stability can lead to rapid clearance from the body, diminishing the therapeutic efficacy of a drug. utsouthwestern.edu In vitro models, such as liver microsomes and hepatocytes, are commonly used to evaluate the metabolic fate of new chemical entities. utsouthwestern.edunih.gov
Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. utsouthwestern.edu The stability of a compound in a microsomal assay is typically expressed as its half-life (t1/2) and intrinsic clearance (CLint). xenotech.com A longer half-life and lower intrinsic clearance are generally desirable for a drug candidate.
For example, in a study of pyrrole (B145914) necroptosis inhibitors, an initial lead compound demonstrated poor metabolic stability in mouse liver microsomes with a half-life of 32.5 minutes and an intrinsic clearance of 42.6 µL/min/mg protein. nih.gov Through structural optimization, a new derivative was developed with significantly improved stability, exhibiting a half-life of 236 minutes and an intrinsic clearance of 5.9 µL/min/mg protein. nih.gov
The metabolic stability of the PARP inhibitor talazoparib (B560058) was assessed in human liver microsomes (HLMs), showing a half-life of 72.7 minutes and an intrinsic clearance of 9.59 µL/min/mg, indicating moderate clearance. dovepress.comnih.gov
| Compound | System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) | Reference |
|---|---|---|---|---|
| Pyrrole Necroptosis Inhibitor (Initial Lead) | Mouse Liver Microsomes | 32.5 | 42.6 | nih.gov |
| Pyrrole Necroptosis Inhibitor (Optimized) | Mouse Liver Microsomes | 236 | 5.9 | nih.gov |
| Talazoparib | Human Liver Microsomes | 72.7 | 9.59 | dovepress.com |
Hepatocytes, or liver cells, contain both phase I and phase II metabolic enzymes and provide a more comprehensive in vitro model for predicting in vivo metabolism compared to microsomes. nih.gov Stability assays in hepatocytes also measure the half-life and intrinsic clearance of a compound.
A retrospective analysis comparing liver S9 fraction and hepatocyte stability assays found that the data from both systems were in agreement in about 70-84% of cases. nih.gov For a subset of compounds, the true rate for predicting in vivo plasma clearance was 45% for hepatocytes. nih.gov This highlights the utility of hepatocyte assays in providing a more complete picture of a compound's metabolic profile.
When a promising compound exhibits poor metabolic stability, medicinal chemists employ various strategies to modify its structure and improve its pharmacokinetic properties. nih.gov
One common approach is to identify the metabolic "soft spots" in the molecule, which are the sites most susceptible to metabolism, and then modify these positions. For instance, based on metabolic site analysis of carbazole carboxamide RORγt agonists, new derivatives were designed by introducing heteroatoms or attaching a side chain to block metabolic pathways. nih.gov This strategy led to the discovery of compound (R)-10f with a significantly improved half-life of over 145 minutes in mouse liver microsomes, compared to the initial leads with half-lives of 8.7 and 16.4 minutes. nih.gov
The introduction of a methyl group can also influence metabolic stability. A study on N-sulfonylhydrazones showed that N-methylated analogs were metabolized by CYP enzymes, whereas non-N-methylated analogs were more prone to hydrolysis. nih.gov This suggests that strategic methylation can protect a molecule from certain metabolic pathways. nih.gov
Furthermore, increasing the flexibility of a molecule by adding rotatable bonds can sometimes improve its interaction with target receptors and potentially alter its metabolic profile. nih.govresearchgate.net
| Initial Compound/Series | Structural Modification | Resulting Compound/Series | Improvement in Metabolic Stability | Reference |
|---|---|---|---|---|
| Carbazole carboxamide RORγt agonists (t1/2 = 8.7 and 16.4 min) | Modification of "agonist lock" touching substitutions, introduction of heteroatoms, and addition of a side chain | (R)-10f | t1/2 > 145 min in mouse liver microsome | nih.gov |
| Pyrrole necroptosis inhibitor (t1/2 = 32.5 min) | Replacement of a 4-alkyl- nih.govnih.govresearchgate.netthiadiazole with a 5-cyano-1-methylpyrrole | Optimized inhibitor | t1/2 = 236 min in mouse liver microsome | nih.gov |
| Non-N-methylated N-sulfonylhydrazones | N-methylation | N-methylated analogs | Enhanced recognition by CYP enzymes and protection from acid hydrolysis | nih.gov |
Advanced Analytical and Spectroscopic Characterization for Research
High-Resolution Spectroscopic Techniques for Elucidation of Molecular Structure
Spectroscopic methods are fundamental in determining the precise molecular architecture of novel compounds. For "Carbazole, 9-(1-methyl-4-piperidyl)-", a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational and Electronic Spectroscopy is used to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For "Carbazole, 9-(1-methyl-4-piperidyl)-", 1D NMR (¹H and ¹³C) provides initial information, while advanced 2D NMR techniques are crucial for unambiguous signal assignment and connectivity mapping.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole (B46965) moiety and the aliphatic protons of the 1-methyl-4-piperidyl group. The ¹³C NMR data for carbazole and its N-substituted derivatives show that substitution at the nitrogen atom does not significantly alter the chemical shifts of the carbazole core. ipb.pt
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY experiments establish proton-proton couplings, confirming the connectivity within the piperidine (B6355638) ring and the aromatic spin systems of the carbazole unit.
HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly vital for confirming the connection between the piperidyl C4 proton and the carbazole nitrogen (via correlations to the carbazole carbons C4a and C4b) and for assigning the quaternary carbons of the carbazole moiety. The use of 2D NMR has been demonstrated as essential for unequivocally establishing the structure of other complex carbazole derivatives. mdpi.combohrium.com
Solid-State NMR (SS-NMR): While less common for routine analysis, SS-NMR would be valuable for studying the compound in its crystalline or amorphous solid form. It can provide information on molecular packing, polymorphism, and dynamics in the solid state, which is not accessible through solution-state NMR.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for Carbazole, 9-(1-methyl-4-piperidyl)- Note: These are predicted values based on the analysis of carbazole and piperidine moieties. Actual values may vary depending on the solvent and experimental conditions.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Carbazole H-1,8 | ~8.1 | ~110 | C-3, C-4, C-9a |
| Carbazole H-2,7 | ~7.2 | ~120 | C-4, C-9a |
| Carbazole H-3,6 | ~7.4 | ~119 | C-1, C-4a |
| Carbazole H-4,5 | ~7.5 | ~126 | C-2, C-4a, C-9a |
| Carbazole C-4a,4b | - | ~123 | H-3,6, H-4,5 |
| Carbazole C-9a,9b | - | ~140 | H-1,8, H-4,5 |
| Piperidyl H-4 (CH-N) | ~4.5-5.0 | ~55-60 | Carbazole C-4a,4b, Piperidyl C-2,6 |
| Piperidyl H-2,6 (axial/equatorial) | ~2.0-3.5 | ~50-55 | Piperidyl C-4, N-CH₃ |
| Piperidyl H-3,5 (axial/equatorial) | ~1.8-2.5 | ~30-35 | Piperidyl C-4, C-2,6 |
| N-CH₃ | ~2.3 | ~46 | Piperidyl C-2,6 |
HRMS is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For "Carbazole, 9-(1-methyl-4-piperidyl)-", HRMS confirms the molecular formula C18H20N2. The measured monoisotopic mass should align closely with the calculated value of 264.16265 Da. uni.lu
Analysis is typically performed using electrospray ionization (ESI), which generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. Expected fragmentation pathways include:
Cleavage of the N-C bond between the carbazole and piperidine rings.
Fragmentation of the piperidine ring, commonly initiated by cleavage alpha to the nitrogen atom.
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can also serve as an additional identification parameter. uni.lu
Table 2: Predicted HRMS Data for Carbazole, 9-(1-methyl-4-piperidyl)- Adducts Data sourced from computational predictions. uni.lu
| Adduct | Calculated m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 265.16994 | 162.5 |
| [M+Na]⁺ | 287.15188 | 170.8 |
| [M+K]⁺ | 303.12582 | 164.4 |
| [M+NH₄]⁺ | 282.19648 | 180.1 |
| [M]⁺ | 264.16211 | 160.3 |
FT-IR Spectroscopy: The FT-IR spectrum of "Carbazole, 9-(1-methyl-4-piperidyl)-" would display characteristic absorption bands. The carbazole moiety gives rise to aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and C-N stretching around 1330 cm⁻¹. researchgate.netresearchgate.net The piperidyl group contributes aliphatic C-H stretching vibrations between 2800-3000 cm⁻¹. The absence of an N-H stretching band around 3400 cm⁻¹ confirms the N-substitution on the carbazole ring. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are typically strong in Raman spectra, making it a useful tool for characterizing the carbazole skeleton.
Table 3: Key Expected FT-IR Absorption Bands for Carbazole, 9-(1-methyl-4-piperidyl)-
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit |
|---|---|---|
| 3100-3000 | C-H Stretch | Carbazole (Aromatic) |
| 3000-2800 | C-H Stretch | Piperidyl & N-CH₃ (Aliphatic) |
| ~1600, ~1495, ~1450 | C=C Stretch | Carbazole (Aromatic) |
| ~1330 | C-N Stretch | Carbazole (Aromatic) |
| ~750 | C-H Out-of-Plane Bend | Carbazole (Aromatic) |
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and emissive properties of the compound, which are dominated by the carbazole chromophore.
UV-Vis Spectroscopy: The carbazole moiety exhibits characteristic absorption bands in the UV region due to π-π* transitions. nist.govnih.gov Typically, N-substituted carbazoles show strong absorption peaks around 295 nm, 327 nm, and 340 nm. researchgate.netnist.gov The exact position and intensity of these bands can be influenced by the substituent at the 9-position and the solvent used.
Fluorescence Spectroscopy: Carbazole and its derivatives are well-known for their fluorescent properties. nih.gov Upon excitation at a wavelength corresponding to one of its absorption bands, "Carbazole, 9-(1-methyl-4-piperidyl)-" is expected to exhibit fluorescence emission, typically in the violet-blue region of the spectrum (~350-450 nm). nih.gov Photophysical studies, including the determination of fluorescence quantum yield and lifetime, are crucial for understanding its potential applications in materials science, such as for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net
Table 4: Typical Photophysical Data for N-Substituted Carbazole Systems
| Parameter | Typical Wavelength Range (nm) | Transition |
|---|---|---|
| Absorption (λ_abs) | ~295, ~330, ~345 | π-π* |
| Emission (λ_em) | ~350 - 450 | Fluorescence |
Advanced Chromatographic and Separation Methodologies for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for performing accurate quantitative analysis.
UHPLC is a powerful technique for the rapid and high-resolution separation of compounds. It is the method of choice for assessing the purity of "Carbazole, 9-(1-methyl-4-piperidyl)-" and for its quantitative determination in various matrices.
Purity Analysis: A typical method would involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water or an aqueous buffer. nih.gov Detection is commonly achieved using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, or a mass spectrometer (MS) for higher sensitivity and specificity. A purity assay would show a single major peak for the compound, and the peak area percentage is used to calculate its purity.
Quantitative Analysis: For quantitative studies, a calibration curve is constructed by analyzing a series of standards of known concentrations. The method must be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.govmdpi.com UHPLC methods have proven effective for the rapid and accurate quantification of various carbazole alkaloids in complex samples. nih.govmdpi.comresearchgate.net
Table 5: Representative UHPLC Method Parameters for Analysis of Carbazole Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | PDA (e.g., at 295 nm) or MS/MS |
| Injection Volume | 1 - 5 µL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Compound Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, detection, and quantification of chemical compounds. In the analysis of N-substituted carbazole derivatives, reverse-phase high-performance liquid chromatography (HPLC) is frequently employed. A typical method might use a C18 column with a mobile phase consisting of acetonitrile and water, often with an additive like formic acid to ensure compatibility with mass spectrometry detection. sielc.com The LC system separates the target compound from impurities before it enters the mass spectrometer.
The mass spectrometer ionizes the compound, commonly through electrospray ionization (ESI), and separates the ions based on their mass-to-charge ratio (m/z). For Carbazole, 9-(1-methyl-4-piperidyl)-, with a molecular formula of C18H20N2, tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID) of a selected precursor ion. mdpi.com In similar structures containing an N-methyl piperidine ring, fragmentation often involves the piperidine moiety. mdpi.com
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can aid in identification. The predicted CCS values for various adducts of Carbazole, 9-(1-methyl-4-piperidyl)- are available from computational models. uni.lu
| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 265.16994 | 162.5 |
| [M+Na]⁺ | 287.15188 | 170.8 |
| [M+K]⁺ | 303.12582 | 164.4 |
| [M+NH₄]⁺ | 282.19648 | 180.1 |
| [M-H]⁻ | 263.15538 | 168.0 |
| [M+HCOO]⁻ | 309.16086 | 180.2 |
| [M+CH₃COO]⁻ | 323.17651 | 173.8 |
Preparative Chromatography for Compound Isolation
Following synthesis, crude reaction mixtures contain the desired product alongside unreacted starting materials, byproducts, and other impurities. Preparative chromatography is a crucial step for the isolation and purification of the target compound, such as Carbazole, 9-(1-methyl-4-piperidyl)-, in sufficient quantity and high purity for further research.
This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. Liquid chromatography methods developed for analytical purposes are often scalable and can be adapted for preparative separation. sielc.com For carbazole derivatives, a reverse-phase preparative HPLC system is common. sielc.com The process involves injecting the crude mixture onto the column and collecting the eluent in fractions as it exits the detector. Fractions containing the pure compound, as determined by the detector signal (e.g., UV absorbance), are then combined. Finally, the solvent is removed, typically by rotary evaporation, to yield the purified solid compound.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, as well as insights into intermolecular interactions like hydrogen bonding and π-stacking in the crystal lattice. mdpi.com
While specific crystallographic data for Carbazole, 9-(1-methyl-4-piperidyl)- is not publicly available, analysis of closely related carbazole structures provides valuable insight into the expected structural features. For example, the crystal structure of Methyl 9H-carbazole-9-acetate reveals that the carbazole ring system is essentially planar. nih.gov This planarity is a common feature of the carbazole moiety. nih.gov The substituent at the 9-position typically forms a significant dihedral angle with the plane of the carbazole ring. nih.gov
The table below presents crystallographic data for a related carbazole compound, illustrating the type of detailed structural information obtained from such an analysis.
| Parameter | Value for Methyl 9H-carbazole-9-acetate nih.gov |
|---|---|
| Chemical Formula | C₁₅H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | Not specified in abstract |
| a (Å) | 10.875 (3) |
| b (Å) | 5.8773 (12) |
| c (Å) | 18.608 (4) |
| β (°) | 103.599 (3) |
| Volume (ų) | 1155.9 (5) |
| Z (Molecules per unit cell) | 4 |
Emerging Research Avenues and Future Perspectives for Carbazole, 9 1 Methyl 4 Piperidyl
Development of Novel Carbazole (B46965), 9-(1-methyl-4-piperidyl)- Analogs with Optimized Pharmacological Profiles
The development of analogs from a lead compound is a cornerstone of modern drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. For Carbazole, 9-(1-methyl-4-piperidyl)-, research efforts are focused on systematic structural modifications to optimize its pharmacological profile. The carbazole nucleus and the N-substituted piperidine (B6355638) ring offer multiple sites for chemical derivatization.
Research into N-substituted carbazole derivatives has shown that modifications can dramatically influence biological activity. For instance, the introduction of different substituents on the carbazole ring can modulate anticancer and anti-migratory effects. researchgate.net Structure-activity relationship (SAR) studies on related pyrrolocarbazole lactam analogs have demonstrated that substituents at specific positions and modifications to the core structure, such as methylation, significantly impact inhibitory potency against targets like poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov
In the context of Carbazole, 9-(1-methyl-4-piperidyl)-, analog development can proceed in several directions:
Modification of the Carbazole Ring: Introducing electron-withdrawing or electron-donating groups onto the benzene (B151609) rings of the carbazole scaffold can alter its electronic properties, potentially enhancing interactions with biological targets. For example, bromo-substitutions on the carbazole ring have been explored for creating anticancer agents. researchgate.net
Alteration of the Piperidine Substituent: The N-methyl group on the piperidine ring is a key feature. Analogs could be created by varying the N-alkyl group to explore steric and electronic effects on receptor binding. Replacing the methyl group with larger alkyl chains or functional groups could modulate the compound's lipophilicity and target engagement. johnshopkins.edu
Linker Modification: Although the piperidine is directly attached to the carbazole nitrogen in the parent compound, future analogs could incorporate linkers (e.g., carbonyl, amide) between the two moieties. Such modifications have been used in other carbazole series to create potent anticancer agents by optimizing the spatial orientation of the pharmacophores. researchgate.net
The following table illustrates a hypothetical SAR study based on common modification strategies for carbazole scaffolds, showcasing how different analogs could be evaluated for a specific activity, such as PARP-1 inhibition, a known target for some carbazole derivatives.
Table 1: Illustrative Structure-Activity Relationship (SAR) of Hypothetical Analogs
| Compound | R1 (Carbazole Position 3) | R2 (Piperidine N-substituent) | IC₅₀ (nM) for PARP-1 Inhibition (Hypothetical) |
| Parent Compound | H | -CH₃ | 150 |
| Analog A | -Br | -CH₃ | 75 |
| Analog B | -OCH₃ | -CH₃ | 200 |
| Analog C | H | -CH₂CH₃ | 120 |
| Analog D | H | -CH₂(C₆H₅) | 95 |
This structured approach allows researchers to build a comprehensive understanding of how each part of the molecule contributes to its biological activity, guiding the rational design of more potent and selective therapeutic candidates. nih.govmdpi.com
Exploration of Untapped Biological Targets and Disease Indications
Current research on carbazole derivatives points to several promising, yet underexplored, avenues:
Oncology: While some carbazoles are known anticancer agents, specific targets like Pim-kinases and topoisomerases are being actively investigated. nih.govnih.gov Pim-kinases are overexpressed in several cancers and are crucial for cell cycle progression and apoptosis, making them attractive targets. nih.gov Furthermore, some carbazole derivatives have been found to disrupt mitochondrial homeostasis in cancer cells, leading to apoptosis, a mechanism that could be explored for this compound family. nih.gov
Neurodegenerative Diseases: N-substituted carbazoles have shown neuroprotective effects, potentially by inhibiting β-amyloid (Aβ) peptide accumulation, a hallmark of Alzheimer's disease. nih.gov The antioxidant properties of the carbazole ring could also contribute to neuroprotection against glutamate-induced cell injury. nih.gov The piperidine moiety is also present in many centrally active drugs, suggesting that Carbazole, 9-(1-methyl-4-piperidyl)- may possess favorable properties for crossing the blood-brain barrier.
Infectious Diseases: Various carbazole derivatives have demonstrated significant antimicrobial and antifungal activity. nih.gov The specific compound N-ethyl-[N-methyl-piperazinyl] derivative of dibenzocarbazole (B1207471) has shown broad-spectrum activity, indicating that carbazole-heterocycle hybrids are a promising area for developing new anti-infective agents. nih.gov
Inflammatory Disorders: Anti-inflammatory properties are another reported bioactivity of the carbazole class, suggesting potential applications in treating chronic inflammatory diseases. nih.gov
The exploration of these targets often involves screening the compound against panels of kinases, receptors, and other enzymes, followed by cellular assays to confirm its mechanism of action.
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Carbazole Scaffolds
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mednexus.orgnih.gov These computational tools are particularly well-suited for navigating the vast chemical space of carbazole derivatives.
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as support vector machines and random forests, are used to build QSAR models that predict the biological activity of compounds based on their structural features (descriptors). researchgate.netmdpi.com For carbazole scaffolds, these models can predict properties like anticancer potency or receptor affinity, guiding chemists to synthesize only the most promising analogs. mdpi.commdpi.com
De Novo Drug Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules from scratch. nih.govarxiv.org These models can be trained on known active carbazole compounds to generate new, synthetically accessible molecules with a high probability of being active against a specific target. nih.gov
Virtual Screening and Docking: AI can enhance traditional virtual screening by predicting how strongly a potential drug will bind to a protein target. mdpi.com Deep learning models can analyze complex molecular interactions to rank compounds more accurately than older scoring functions, saving time and resources in the early stages of discovery. mdpi.com
ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a drug candidate is crucial. AI models trained on large datasets of experimental data can provide early warnings about potential liabilities, allowing for the redesign of molecules like Carbazole, 9-(1-methyl-4-piperidyl)- to improve their drug-like properties. mdpi.com
Table 2: Performance of Machine Learning Models in Activity Prediction (Illustrative)
| Model Type | Application | Performance Metric | Value (Illustrative) |
| Random Forest | QSAR for Anticancer Activity | R² (Goodness of Fit) | 0.85 |
| Support Vector Machine | ADME/Tox Classification | AUC (Area Under Curve) | 0.92 |
| Deep Neural Network | Virtual Screening Hit Prediction | Accuracy | 95% |
| Recurrent Neural Network | De Novo Molecular Generation | Validity (% of valid molecules) | 98% |
By leveraging these computational approaches, researchers can explore the chemical space around the carbazole scaffold more efficiently, reducing the cost and time required to bring a new drug to market. mednexus.orgjsr.org
Potential Applications in Advanced Materials Science for Carbazole-Piperidine Hybrid Systems (e.g., optoelectronic materials, fluorescent probes)
The unique photophysical properties of the carbazole ring—namely its high fluorescence quantum yield, thermal stability, and electron-donating nature—make it a valuable component in materials science. nih.govresearchgate.net The hybridization of carbazole with a piperidine moiety introduces new functionalities, opening doors for applications in optoelectronics and chemical sensing.
Optoelectronic Materials: Carbazole derivatives are widely used as host materials in organic light-emitting diodes (OLEDs) due to their excellent charge-transporting properties and high triplet energy. nih.govresearchgate.net Hybrid systems that incorporate both electron-donating (carbazole) and electron-accepting units can function as bipolar host materials, improving device efficiency. scispace.com The pyridine (B92270) ring, a close relative of piperidine, has been combined with carbazole to create efficient host materials for phosphorescent OLEDs. researchgate.net The carbazole-piperidine structure could be similarly explored for creating novel materials for lighting and display technologies. The electrical and optical properties of such hybrids can be fine-tuned by derivatization. researchgate.net
Fluorescent Probes: The strong fluorescence of the carbazole core can be modulated by its chemical environment. This principle is used to design fluorescent probes for detecting specific ions or molecules. nih.govmdpi.com For example, a probe's fluorescence might be "turned on" or "turned off" upon binding to a target analyte. Carbazole-based probes have been developed for detecting fluoride (B91410) ions and hydrazine. researchgate.netnih.gov A carbazole-piperidine system could be engineered to act as a chemosensor; the piperidine nitrogen, for instance, could act as a binding site for metal ions or a proton, leading to a detectable change in the fluorescence of the carbazole fluorophore. rsc.orgnih.gov
Table 3: Photophysical Properties of Representative Carbazole-Based Materials
| Material Type | Application | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| Pyridine-Carbazole Acrylonitrile researchgate.net | OLED Emitter | 396 | 604 | - |
| Carbazole-based Fluoride Probe nih.gov | Ion Sensor | 335 | 450 | 0.628 |
| Protonated Carbazole-Pyridine rsc.org | Emitter | - | - | 0.80 |
| DPP-Carbazole Oligomer nih.gov | Optoelectronics | 652 | - | - |
The future in this area involves designing more sophisticated carbazole-piperidine hybrid systems with enhanced sensitivity and selectivity for specific applications, from environmental monitoring to medical diagnostics and next-generation electronics. scispace.comacs.org
Q & A
Q. What are the recommended synthetic routes for preparing 9-(1-methyl-4-piperidyl)carbazole derivatives, and how can purity be optimized?
Category : Synthesis & Characterization Answer : The synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example:
- Method 1 : React 9H-carbazole with 1-methyl-4-piperidyl chloride under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in dichloromethane/water. Monitor reaction progress via TLC.
- Method 2 : Use microwave-assisted alkylation to reduce reaction time (e.g., 30 min at 120°C in DMF with K₂CO₃) .
Purity optimization: Purify via silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Confirm purity (>99%) using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. How can the structure of 9-(1-methyl-4-piperidyl)carbazole be validated experimentally?
Category : Structural Characterization Answer : Employ a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., carbazole aromatic protons at δ 7.2–8.3 ppm, piperidyl methyl group at δ 1.2–1.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 295.2 for C₁₉H₂₂N₂).
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and substituent positioning .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of 9-(1-methyl-4-piperidyl)carbazole derivatives?
Category : Computational Chemistry & Bioactivity Answer : Perform molecular docking studies using software like AutoDock Vina:
- Target Protein : M1-muscarinic receptor (PDB ID: 5CXV).
- Ligand Preparation : Optimize geometry with DFT (B3LYP/6-31G* basis set).
- Docking Parameters : Grid box centered on active site (pyranzepine binding region). Analyze binding energy (ΔG) and hydrogen-bond interactions. Validate with in vitro assays (e.g., IC₅₀ determination via radioligand displacement) .
Q. What strategies resolve contradictions in photophysical data (e.g., PLQE variations) for carbazole-based OLED emitters?
Category : Materials Science & Device Integration Answer : Address discrepancies by:
- Solvent Effects : Compare PLQE in toluene vs. solid-state films (e.g., J1: 67% in solution vs. 22% EQE in device due to aggregation-induced quenching).
- Device Architecture : Optimize hole/electron transport layers (e.g., TAPC as HTL, TmPyPB as ETL) to balance charge injection.
- Quantum Chemical Calculations : Use TD-DFT to evaluate excited-state dynamics (e.g., singlet-triplet energy gaps for TADF) .
Q. How do substituent modifications (e.g., piperidyl vs. phenyl groups) alter the phosphorescence properties of carbazole derivatives?
Category : Photophysics & Structure-Activity Relationships Answer :
- Synthetic Modification : Replace the piperidyl group with electron-withdrawing substituents (e.g., nitro) to enhance spin-orbit coupling.
- Characterization : Measure room-temperature phosphorescence lifetime using time-resolved spectroscopy (λₑₓ = 365 nm).
- Mechanistic Insight : Density functional theory (DFT) calculations reveal heavy-atom effects or intersystem crossing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
